Product packaging for 2-Azabicyclo[2.1.1]hexan-3-one(Cat. No.:)

2-Azabicyclo[2.1.1]hexan-3-one

Cat. No.: B13020337
M. Wt: 97.12 g/mol
InChI Key: VCBNATUBBVFIIW-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexan-3-one is a useful research compound. Its molecular formula is C5H7NO and its molecular weight is 97.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO B13020337 2-Azabicyclo[2.1.1]hexan-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

2-azabicyclo[2.1.1]hexan-3-one

InChI

InChI=1S/C5H7NO/c7-5-3-1-4(2-3)6-5/h3-4H,1-2H2,(H,6,7)

InChI Key

VCBNATUBBVFIIW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1NC2=O

Origin of Product

United States

The Significance of Bridged Bicyclic Lactams in Chemical Synthesis

Bridged bicyclic lactams are a class of organic compounds characterized by a lactam (a cyclic amide) integrated into a bicyclic ring system where the nitrogen atom is at a bridgehead position. nih.gov This structural arrangement forces the typically planar amide bond into a non-planar, or "twisted," conformation. nih.govresearchgate.net This distortion is of profound interest to chemists for several reasons.

Firstly, the non-planar nature of the amide bond in bridged bicyclic lactams leads to a significant increase in their chemical reactivity compared to standard, planar amides. nih.govresearchgate.net The resonance stabilization that typically characterizes the amide bond is disrupted, making the carbonyl carbon more electrophilic and the nitrogen lone pair more available. nih.govnih.gov This enhanced reactivity opens up new possibilities for chemical transformations that are difficult or impossible to achieve with conventional amides.

Secondly, these strained lactams serve as valuable tools for studying fundamental aspects of chemical bonding and reactivity. nih.gov By systematically varying the geometry of the bicyclic system, researchers can modulate the degree of amide bond distortion and study its effect on properties like bond lengths, angles, and reactivity. nih.govnih.gov This provides crucial insights into the nature of the amide bond, which is a cornerstone of peptide and protein chemistry. researchgate.netnih.gov

Furthermore, bridged bicyclic lactams are increasingly recognized for their potential in medicinal chemistry and materials science. Their rigid, three-dimensional structures are sought-after features in drug design, as they can lead to improved binding to biological targets and enhanced metabolic stability. whiterose.ac.ukrsc.orgnuph.edu.ua The unique reactivity of these lactams also makes them attractive monomers for the synthesis of novel polymers with tailored properties. researchgate.net For instance, the polymerization of certain bridged bicyclic lactams can lead to chemically recyclable nylons, addressing a significant environmental challenge. researchgate.net

Historical Context of 2 Azabicyclo 2.1.1 Hexane Scaffold Investigation

The investigation of the 2-azabicyclo[2.1.1]hexane scaffold is part of a broader historical effort to understand and synthesize strained organic molecules. The story begins with the foundational work on bicyclic systems and the formulation of Bredt's rule in 1924, which initially suggested that double bonds at a bridgehead position would be highly unstable. nih.gov This concept was later extended to the zwitterionic resonance structure of amides, with Rudolf Lukeš proposing in 1938 that placing a nitrogen atom at a bridgehead position in a bicyclic lactam would be "sterically impossible". nih.gov

However, the relentless pursuit of novel molecular architectures by synthetic chemists eventually proved this initial assumption incorrect. The first synthesis of the parent 2-azabicyclo[2.1.1]hexane ring system was a significant milestone, demonstrating the feasibility of constructing such strained frameworks. nih.govacs.org Early synthetic routes often involved intramolecular photochemical [2+2] cycloadditions or complex multi-step sequences. nuph.edu.uaacs.org

A notable advancement in the synthesis of the 2-azabicyclo[2.1.1]hexane core was achieved through a strategy starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640). nih.govacs.org This photochemical approach provided a more efficient entry into the bicyclic system. nih.govacs.org Subsequent research focused on developing more versatile and scalable methods. For example, a new synthetic entry was developed via the imination of 3-(chloromethyl)cyclobutanone followed by reductive cyclization. acs.org

The development of the "escape from flatland" concept in medicinal chemistry in the 2000s further spurred interest in three-dimensional scaffolds like 2-azabicyclo[2.1.1]hexane. nuph.edu.uanuph.edu.ua This paradigm shift emphasized the advantages of moving away from flat, aromatic structures towards more complex, sp3-rich molecules to improve drug properties. nuph.edu.uanuph.edu.ua More recently, organocatalytic asymmetric approaches have been developed for the synthesis of chiral 2-azabicyclo[2.1.1]hexanes, highlighting the ongoing evolution of synthetic methodologies for this important scaffold. acs.org

Conceptual Framework: Strain Theory and Bicyclic Systems

The structure and reactivity of 2-Azabicyclo[2.1.1]hexan-3-one are intrinsically linked to the principles of strain theory. Strain in a molecule refers to an increase in its internal energy compared to a strain-free reference compound, often due to deviations from ideal bond angles, bond lengths, or conformations. encyclopedia.pubwikipedia.org In bicyclic systems, several types of strain can be present.

Angle Strain (Baeyer Strain): First proposed by Adolf von Baeyer in 1885, angle strain arises from the deviation of bond angles from their optimal values. wikipedia.orgresearchgate.netpharmaguideline.com In the case of the 2-azabicyclo[2.1.1]hexane skeleton, the fusion of a five-membered and a four-membered ring forces the bond angles to deviate significantly from the ideal tetrahedral angle of 109.5° for sp3-hybridized carbons. researchgate.netresearchgate.net

Torsional Strain (Pitzer Strain): This type of strain results from the eclipsing of bonds on adjacent atoms. encyclopedia.pubwikipedia.org In the rigid framework of a bicyclic system, the atoms are often locked in conformations that lead to torsional strain.

The total strain energy of a bicyclic system is often approximated as the sum of the strain in its individual rings, although the fusion of the rings can introduce additional strain. encyclopedia.pubwikipedia.org The 2-azabicyclo[2.1.1]hexane system possesses significant ring strain due to its [2.1.1] bicyclic core. smolecule.com This inherent strain is a key determinant of the chemical properties of this compound, particularly the reactivity of the lactam bond. The strain in the bicyclic framework contributes to the distortion of the amide bond, leading to its enhanced electrophilicity and susceptibility to nucleophilic attack. nih.gov

Overview of Research Trajectories for 2 Azabicyclo 2.1.1 Hexan 3 One and Its Derivatives

Photochemical Approaches

Photochemistry offers a powerful tool for the construction of strained ring systems like the 2-azabicyclo[2.1.1]hexane core. These methods often involve cycloaddition reactions that would be thermally forbidden, providing direct access to the bicyclic framework.

Intramolecular [2+2] photocycloaddition is a key strategy for synthesizing the bicyclo[2.1.1]hexane system. nih.govrsc.org This approach involves the irradiation of a molecule containing two tethered alkene functionalities, leading to the formation of a cyclobutane (B1203170) ring and the characteristic bridged structure. For instance, novel 1-aryl and 1-pyridyl-2-azabicyclo[2.1.1]hexane derivatives have been prepared via an intramolecular [2+2] photocycloaddition in the presence of acetophenone (B1666503) as a sensitizer. researchgate.net The substitution pattern on the final product can be controlled by the choice of the starting heteroaryl ketone and allylamine. researchgate.net

Furthermore, an enantioselective intramolecular crossed [2+2] photocycloaddition catalyzed by a rhodium-based Lewis acid has been developed for the synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org This method provides access to enantioenriched products that can serve as bioisosteres of ortho-substituted phenyl rings. chemrxiv.org A dual-catalyst system employing a photosensitizer and a chiral Sc(III) complex has also been successfully used in asymmetric intramolecular [2+2] photocycloaddition reactions to produce azaarene-functionalized 2-azabicyclo[2.1.1]hexanes. acs.org

A notable and efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system commences with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640). nih.govacs.orgacs.orgresearchgate.net This starting material, itself prepared via a photochemical method, serves as a versatile precursor. nih.govacs.orgacs.org The synthetic sequence involves several key transformations.

The initial anhydride is reduced to the corresponding diol, which is then converted to a diamine. acs.org A critical step in this strategy is the stereoselective electrophilic addition of phenylselenyl bromide to the double bond of a cyclobutene (B1205218) dicarbamate derived from the anhydride. nih.govacs.orgacs.org Subsequent ring closure of the resulting intermediate in the presence of a base, such as sodium hydride, affords the 2-azabicyclo[2.1.1]hexane skeleton. nih.govacs.orgacs.org This method has proven effective for multigram-scale synthesis. acs.org Further functionalization, including reductive removal of the phenylselenyl group and deprotection steps, leads to various derivatives, such as those bearing amino, hydroxyl, and carboxylic acid groups. acs.orgacs.org

Starting MaterialKey ReagentsKey IntermediateFinal Product CoreOverall YieldReference
cis-Cyclobut-3-ene-1,2-dicarboxylic anhydridePhenylselenyl bromide, Sodium hydrideCyclobutene dicarbamate derivative2-Azabicyclo[2.1.1]hexane30% acs.org

Organocatalytic and Asymmetric Synthesis

The development of organocatalytic and asymmetric methods has been pivotal in accessing enantioenriched 2-azabicyclo[2.1.1]hexane derivatives. These approaches offer high levels of stereocontrol, which is crucial for the synthesis of chiral molecules with potential pharmaceutical applications.

A powerful strategy for the asymmetric synthesis of the 2-azabicyclo[2.1.1]hexane scaffold involves the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines. acs.orgchinesechemsoc.org BCBs are highly strained molecules that readily undergo ring-opening reactions, making them excellent partners in cycloaddition chemistry. chinesechemsoc.org

In one approach, a gallium triflate (Ga(OTf)₃)-catalyzed reaction between N-aryl imines and BCB esters or amides yields racemic 2-azabicyclo[2.1.1]hexanes. chinesechemsoc.org To achieve enantioselectivity, organocatalytic systems have been developed. For example, a confined imidodiphosphorimidate (IDPi) Brønsted acid can catalyze the formal cycloaddition of BCBs with N-aryl imines under mild conditions, producing chiral azabicyclo[2.1.1]hexanes with high enantioselectivity (up to 99:1 er). acs.orgnih.gov This reaction tolerates a range of BCBs with different electron-withdrawing groups, such as esters, ketones, and amides. acs.orgnih.gov

Another enantioselective method employs a zinc-catalyzed [3+2] cycloaddition of BCBs with imines. researchgate.net This reaction utilizes a specific type of BCB containing a 2-acyl imidazole (B134444) group and proceeds effectively with various alkynyl- and aryl-substituted imines, affording the target products in high yield and enantioselectivity. researchgate.net

Brønsted acid catalysis plays a crucial role in achieving high levels of stereocontrol in the synthesis of chiral 2-azabicyclo[2.1.1]hexanes. Chiral Brønsted acids, such as confined imidodiphosphorimidate (IDPi) catalysts, can create a chiral environment around the reactants, directing the approach of the imine to the BCB and leading to the preferential formation of one enantiomer. acs.org

The effectiveness of the Brønsted acid catalyst can be fine-tuned by modifying its structure. For instance, introducing a benzothiophene (B83047) wing to the aromatic core of an IDPi catalyst has been shown to significantly improve the enantioselectivity of the cycloaddition reaction. acs.org Experimental studies suggest that these Brønsted acid-catalyzed reactions proceed through a stepwise mechanism. acs.orgnih.gov

A different approach utilizes a chiral Brønsted acid to catalyze the formal cycloaddition of BCBs with N-Boc imines. acs.org This reaction is part of a nitrogen-atom insertion-and-deletion strategy for the synthesis of enantioenriched 2-substituted bicyclo[1.1.1]pentanes (BCPs), where the chiral aza-bicyclo[2.1.1]hexanes are key intermediates. nih.gov

In addition to organocatalysis, the use of chiral ligands in combination with metal catalysts provides another powerful avenue for the asymmetric synthesis of 2-azabicyclo[2.1.1]hexanes.

A notable example is a zinc triflate Lewis acid catalyst equipped with a chiral ligand, which has been used for the formal cycloaddition of BCBs with imines. acs.org This system delivers the desired products with high enantiomeric ratios. acs.org However, the scope of this method may be limited by the need for a directing group on the BCB. acs.org

More recently, a Lewis acid-catalyzed asymmetric intermolecular [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with various partners has been developed using chiral bisoxazoline ligands. sustech.edu.cn These ligands are crucial for suppressing side reactions, inhibiting background racemic reactions, and controlling the reactivity, regio-, enantio-, and diastereoselectivity of the transformations. sustech.edu.cn This approach has led to the synthesis of diverse enantioenriched 1,2,3,4-tetrasubstituted bicyclo[2.1.1]hexanes. sustech.edu.cn

Catalyst SystemReactantsProductEnantiomeric Ratio (er)Reference
Confined IDPi Brønsted acidBicyclo[1.1.0]butanes, N-aryl iminesChiral aza-bicyclo[2.1.1]hexanesUp to 99:1 acs.org
Zinc triflate with chiral ligandBicyclo[1.1.0]butanes with directing group, IminesChiral aza-bicyclo[2.1.1]hexanes96.5:3.5 researchgate.netacs.org

Rearrangement-Based Syntheses

Rearrangement reactions have proven to be a powerful tool for the synthesis of the 2-azabicyclo[2.1.1]hexane skeleton. These methods often involve the transformation of a more readily accessible bicyclic system into the desired strained framework.

Electrophilic Addition-Rearrangement of 2-Azabicyclo[2.2.0]hex-5-enes

A key rearrangement strategy involves the electrophilic addition to N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes. acs.orgnih.govnih.gov The reaction of these precursors with electrophiles, particularly halonium ions, can induce a skeletal rearrangement to furnish the 2-azabicyclo[2.1.1]hexane core. acs.orgnih.gov For instance, the treatment of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with bromine results in the formation of rearranged 5-anti-6-anti-dibromo-2-azabicyclo[2.1.1]hexanes. nih.gov The presence of substituents on the starting material can significantly influence the outcome, with 3-endo-substituted derivatives favoring the formation of rearranged products. nih.gov This method has been instrumental in producing the first reported 2-azabicyclo[2.1.1]hexanes bearing alkyl or aryl substituents at the C-3 position after reductive debromination. nih.gov

Solvent and Electrophile Control in Rearrangement Pathways

The course of the rearrangement of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes is highly dependent on the choice of solvent and electrophile. acs.orgnih.gov Studies have demonstrated that nitrogen neighboring group participation, which is crucial for the rearrangement, is facilitated by polar aprotic solvents like nitromethane (B149229) and poorly nucleophilic protic solvents such as acetic acid. acs.orgnih.gov

For example, the reaction of a specific alkene precursor with bromine in nitromethane yields exclusively the rearranged dibromo-2-azabicyclo[2.1.1]hexane. acs.orgnih.gov In contrast, using pyridinium (B92312) bromide perbromide in dichloromethane (B109758) leads to the unrearranged 5,6-dibromide. acs.orgnih.gov The choice of the electrophile is also critical. While bromonium ions can promote rearrangement, iodonium (B1229267) and phenylselenonium ions typically result in unrearranged 1,2-addition products regardless of the solvent. acs.orgnih.gov Conversely, chloronium and fluoronium ions can lead to ring cleavage. acs.orgnih.gov

Table 1: Influence of Solvent and Electrophile on the Rearrangement of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes

Electrophile SourceSolventMajor ProductReference
BromineNitromethaneRearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane acs.orgnih.gov
NBSAcetic AcidRearranged 5-bromo-6-acetate (8:1 mixture favoring rearranged) acs.orgnih.gov
Pyridinium bromide perbromideCH₂Cl₂Unrearranged 5,6-dibromide acs.orgnih.gov
Iodonium ionsVariousUnrearranged 1,2-addition products acs.orgnih.gov
Phenylselenonium ionsVariousUnrearranged 1,2-addition products acs.orgnih.gov
Chloronium ionsVariousRing cleavage product (4-aminomethyl-3-hydroxycyclobutene) acs.orgnih.gov
Fluoronium ionsVariousRing cleavage product (4-aminomethyl-3-hydroxycyclobutene) acs.orgnih.gov

Aziridinium (B1262131) Ion Intermediates

The rearrangement of 2-azabicyclo[2.2.0]hex-5-enes is proposed to proceed through highly strained aziridinium ion intermediates. nottingham.ac.uk Following the initial electrophilic attack on the double bond, neighboring group participation by the nitrogen atom can lead to the formation of a transient aziridinium ion. nottingham.ac.uk This intermediate is then susceptible to nucleophilic attack, which can occur at different positions, leading to either rearranged or unrearranged products. The regioselectivity of this attack is influenced by the stability of the resulting carbocation and the nature of the substituents and reaction conditions. nottingham.ac.uk Computational studies have been employed to understand the energetics of these bridged intermediates and their role in directing the reaction pathway. datapdf.comnih.gov

Nucleophilic Cyclization Strategies

Nucleophilic cyclization offers an alternative and powerful approach to the synthesis of the 2-azabicyclo[2.1.1]hexane scaffold. These methods typically involve the formation of a key carbon-nitrogen bond to close the bicyclic ring system.

Reductive Cyclization of Imines Derived from 3-(Chloromethyl)cyclobutanone

A notable nucleophilic cyclization strategy involves the reductive cyclization of imines derived from the previously unknown 3-(chloromethyl)cyclobutanone. acs.orgresearchgate.netacs.org This method provides a direct entry into the 2-azabicyclo[2.1.1]hexane ring system. acs.org The synthesis begins with the preparation of 3-(chloromethyl)cyclobutanone, which is then condensed with a primary amine to form an imine. acs.org Subsequent reduction of the imine intermediate promotes an intramolecular nucleophilic substitution, where the newly formed amine attacks the carbon bearing the chlorine atom, leading to the formation of the bicyclic skeleton. acs.org This approach has been successfully utilized to synthesize various 2-alkyl-2-azabicyclo[2.1.1]hexanes. researchgate.net

Multi-Step Synthesis Design and Optimization

The construction of the 2-azabicyclo[2.1.1]hexane core is a non-trivial synthetic challenge due to the inherent ring strain of the bicyclo[2.1.1]hexane system. smolecule.com Effective synthetic design often relies on carefully orchestrated multi-step sequences that balance the introduction of requisite functionalities with the formation of the strained bicyclic framework.

A prominent strategy for synthesizing the 2-azabicyclo[2.1.1]hexane ring system begins with a photochemical [2+2] cycloaddition. nih.gov This key step is often followed by a series of functional group transformations to yield the desired target molecules.

One established route starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. nih.govresearchgate.netacs.org A key step in this pathway involves the stereoselective electrophilic addition of phenylselenyl bromide to the double bond of a cyclobutene dicarbamate intermediate. nih.govresearchgate.netacs.org The subsequent ring closure, typically facilitated by a base like sodium hydride, affords the 2-azabicyclo[2.1.1]hexane skeleton. nih.govresearchgate.netacs.org Following the successful construction of the core structure, further transformations can be carried out. For instance, reductive removal of the phenylselenyl group, followed by deprotection, can lead to amino-functionalized derivatives. nih.govacs.org

Another approach utilizes an intramolecular photochemical [2+2] cycloaddition of N-allylic dehydroalanine (B155165) derivatives to generate the bicyclic core. nuph.edu.ua This method has been employed to produce carboxyalkyl-, alkyl-, and fluorine-substituted 2,4-methanoprolines, which are derivatives of the 2-azabicyclo[2.1.1]hexane scaffold. nuph.edu.ua

The table below summarizes a selection of sequential cyclization and functional group transformation strategies.

Starting MaterialKey ReactionsResulting Scaffold/Derivative
cis-Cyclobut-3-ene-1,2-dicarboxylic anhydridePhotochemical method, stereoselective electrophilic addition, ring closure2-Azabicyclo[2.1.1]hexane ring system
N-allylic dehydroalanine derivativesIntramolecular photochemical [2+2] cycloadditionCarboxyalkyl-, alkyl-, F-, or non-substituted 2,4-methanoprolines
1,5-dienesIntramolecular [2+2] cycloaddition under light irradiationBicyclo[2.1.1]hexane skeleton
Bicyclo[1.1.0]butanes and iminesEnantioselective zinc-catalyzed (3+2) cycloadditionAzabicyclo[2.1.1]hexanes

The transition from laboratory-scale synthesis to larger, multigram or even kilogram-scale production is a critical aspect of chemical development, particularly for compounds with pharmaceutical potential. nuph.edu.ua Several research efforts have focused on developing scalable protocols for the synthesis of 2-azabicyclo[2.1.1]hexane derivatives.

A notable example is the multigram synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylates, also known as 2,4-methanoprolines. nuph.edu.uanuph.edu.uaresearchgate.net One optimized approach allows for the preparation of a key building block on a 0.7 kg scale in a single run, achieving a 32% yield over four laboratory steps. nuph.edu.uaresearchgate.net This was made possible by optimizing starting materials and avoiding ion-exchange chromatography for product isolation. nuph.edu.ua

Another study demonstrated the scalability of a [3+2] cyclization, deprotection, and N-deletion process. acs.org This method successfully produced a key intermediate on a 42.6-gram scale with a 69% isolated yield, and the subsequent deprotection and N-deletion steps also proceeded with high yields (72% and 81%, respectively) on a decagram scale. acs.org The development of such scalable protocols, including those utilizing N-chlorosuccinimide as a convenient chlorinating agent for the synthesis of related diazabicyclo[3.1.0]hexanes, is crucial for advancing these compounds into further research and potential clinical trials. acs.org

The following table highlights key features of scalable synthesis protocols for 2-azabicyclo[2.1.1]hexane and related structures.

Target Compound/IntermediateScaleKey Optimization StrategiesOverall Yield
N-Boc-4-hydroxymethyl-2,4-methanoproline0.7 kgOptimized starting materials, avoidance of ion-exchange chromatography32% over four steps
N-PMP-aza-BCH 3c42.6 g[3+2] cyclization69%
Aza-BCH 3d11.0 gDeprotection of PMP group72%
BCP 3e16.7 gN atom deletion81%
1,5-Diazabicyclo[3.1.0]hexanesGram-scaleUse of N-chlorosuccinimide as chlorinating agentUp to 95%

Synthesis of Specific Functionalized Derivatives

The versatility of the 2-azabicyclo[2.1.1]hexane scaffold lies in its ability to be functionalized with various substituents, which can significantly influence its biological activity and physicochemical properties. smolecule.com Synthetic efforts have therefore been directed towards the efficient incorporation of key functional groups.

The introduction of a hydroxymethyl group is a common and valuable functionalization. One approach involves a sophisticated double recyclization of an oxetane (B1205548) ring to prepare a 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivative. nuph.edu.ua Another method starts from an intermediate disulfonamide, where displacement of an activated amino group with potassium acetate (B1210297), followed by additional steps, yields a hydroxy derivative. nih.govacs.org This can then be further manipulated.

A more direct method for synthesizing 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one involves catalytic C–H activation, which allows for the selective addition of the hydroxymethyl group. smolecule.com Traditional multi-step syntheses involving cyclization and functional group transformations can also be optimized for this purpose. smolecule.com

The table below outlines different strategies for incorporating hydroxymethyl groups.

Starting Material/IntermediateMethodResulting Compound
Oxetane ringDouble recyclization4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivative
Intermediary disulfonamideDisplacement of activated amino group with potassium acetateHydroxy derivative of 2-azabicyclo[2.1.1]hexane
2-Azabicyclo[2.1.1]hexane coreCatalytic C–H activation1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one

The introduction of carboxylate and amine functionalities is crucial for many applications, particularly in the synthesis of peptidomimetics and other biologically active molecules.

One route to a carboxylic acid derivative involves the oxidation of a hydroxy-functionalized 2-azabicyclo[2.1.1]hexane using Jones conditions, followed by hydrogenolysis. nih.govacs.org This method has been used to synthesize the β-isomer of 2,4-methanoproline. nih.govacs.org The synthesis of methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors, followed by esterification and salt formation.

The introduction of an amine group can be achieved through reductive removal of a phenylselenyl group from a synthesized 2-azabicyclo[2.1.1]hexane intermediate, followed by deprotection. nih.govacs.org Another strategy involves a three-step sequence starting from a primary alcohol, which is first converted to a mesylate, then to an azide (B81097), and finally reduced to the amine. nuph.edu.ua

The following table summarizes methods for introducing carboxylate and amine functionalities.

Target Functional GroupStarting Material/IntermediateKey Reagents/ReactionsResulting Compound
Carboxylic acidHydroxy-functionalized 2-azabicyclo[2.1.1]hexaneJones oxidation, hydrogenolysisβ-isomer of 2,4-methanoproline
Carboxylate (ester)Appropriate bicyclic precursor and amineCyclization, esterification, hydrochloride salt formationMethyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
AminePhenylselenyl-substituted 2-azabicyclo[2.1.1]hexaneReductive removal of phenylselenyl group, deprotectionAmino derivative of 2-azabicyclo[2.1.1]hexane
AminePrimary alcohol derivative of 2-azabicyclo[2.1.1]hexaneMesylation (MsCl), azidation (NaN3), reductionAmino-functionalized 2-azabicyclo[2.1.1]hexane derivative

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the 2-azabicyclo[2.1.1]hexane framework are challenging due to the strained nature of the ring system. However, specific conditions and substrate modifications enable these transformations, primarily at the C5 and C6 positions.

Regioselectivity and Stereospecificity at C5/C6 Positions

Research has demonstrated that nucleophilic displacements can be successfully carried out on 5(6)-anti-bromo-substituted 2-azabicyclo[2.1.1]hexanes. nih.govresearchgate.net These reactions are highly specific, yielding 5-anti-X-6-anti-Y-difunctionalized products. nih.gov The substitution occurs with a clear stereochemical outcome, where the incoming nucleophile attacks from the anti-face, displacing the anti-bromo substituent. nih.gov This process allows for the introduction of a variety of functional groups, including fluoro, acetoxy, hydroxy, azido, imidazole, and thiophenyl groups. nih.govresearchgate.net

A critical factor for this reactivity is the presence of a free amine nitrogen within the bicyclic structure; N-acyl-protected derivatives have been found to be unsuccessful in these displacement reactions. nih.gov The nitrogen atom is thought to facilitate the displacement of the bromide ion. nih.govresearchgate.net Furthermore, the presence of electron-withdrawing substituents at the 6-anti-position, such as fluorine, acetate, or azide, has been observed to slow down the rate of bromide displacement at the 5-anti-position. nih.govresearchgate.net

Influence of Solvent and Metal Salts on Reaction Kinetics and Yields

The efficiency of nucleophilic substitutions on the 2-azabicyclo[2.1.1]hexane core is profoundly influenced by the choice of solvent and the metal salt of the nucleophile. nih.govresearchgate.net Experimental findings highlight that reaction rates are significantly faster and product yields are higher when the reaction is conducted in dimethyl sulfoxide (B87167) (DMSO) as compared to dimethylformamide (DMF). nih.govresearchgate.net

The nature of the cation in the metal salt also plays a crucial role. For instance, cesium acetate (CsOAc) provides better yields and faster reaction times compared to sodium acetate (NaOAc). nih.govresearchgate.net While various sodium and lithium salts can be used to introduce different substituents, substitutions involving fluoride (B91410) are an exception. In the case of fluorination, sodium fluoride (NaF) is ineffective, and the use of silver fluoride (AgF) in nitromethane is required to achieve the desired substitution. nih.govresearchgate.net

Table 1: Effect of Solvents and Metal Salts on Nucleophilic Substitution of 5(6)-anti-bromo-2-azabicyclo[2.1.1]hexanes nih.govresearchgate.net
ParameterCondition 1Condition 2Observation
SolventDMSODMFReaction rates are faster and yields are higher in DMSO.
Metal Salt (Acetate)CsOAcNaOAcReactions are more efficient with CsOAc.
Metal Salt (Fluoride)AgF in NitromethaneNaFSubstitution is successful with AgF; NaF is ineffective.

Rearrangement Reactions

The 2-azabicyclo[2.1.1]hexane skeleton is often synthesized via rearrangement reactions of less-strained precursors, and the scaffold itself can undergo further skeletal editing.

Mechanistic Studies of Skeletal Rearrangements

The primary route to forming the 2-azabicyclo[2.1.1]hexane system involves the electrophilic addition-rearrangement of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes. researchgate.netnih.gov Mechanistic studies show that the reaction proceeds through neighboring group participation by the nitrogen atom. nih.gov Depending on the reaction conditions, this participation can lead to a rearranged bicyclo[2.1.1]hexane product or an unrearranged bicyclo[2.2.0]hexane product. researchgate.netnih.gov

More recently, a skeletal editing strategy has been developed that transforms multisubstituted 2-azabicyclo[2.1.1]hexanes into bicyclo[1.1.1]pentanes (BCPs). acs.org This transformation occurs through an N-atom deletion process promoted by O-diphenylphosphinylhydroxylamine, demonstrating the capacity of the bicyclic core to undergo significant structural reorganization. acs.org

Factors Governing Rearrangement Pathways

The pathway of rearrangement reactions is governed by a combination of factors, including the choice of electrophile, the solvent, and the substitution pattern of the starting material. researchgate.netnih.govnih.gov

Electrophile: The nature of the halonium ion electrophile is critical. For instance, when reacting with N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes, bromonium ions tend to produce the rearranged 2-azabicyclo[2.1.1]hexane product. nih.gov In contrast, iodonium and phenylselenonium ions react to give only the unrearranged 1,2-addition products, irrespective of the solvent used. researchgate.netnih.gov

Solvent: The solvent plays a key role in facilitating nitrogen participation. Polar aprotic solvents like nitromethane and poorly nucleophilic protic solvents such as acetic acid promote the rearrangement. nih.gov For example, the reaction with bromine in nitromethane exclusively yields the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. nih.gov Conversely, using a less polar solvent like dichloromethane (CH₂Cl₂) with pyridinium bromide perbromide is selective for the unrearranged product. nih.gov

Substituents: The presence of substituents on the 2-azabicyclo[2.2.0]hex-5-ene precursor can direct the stereochemical outcome of the rearrangement. nih.gov

Table 2: Factors Controlling Rearrangement vs. Non-Rearrangement Pathways researchgate.netnih.gov
ElectrophileSolventObserved Product
Bromonium ion (from Br₂)Nitromethane (polar aprotic)Rearranged (2-Azabicyclo[2.1.1]hexane)
Bromonium ion (from PBPB)CH₂Cl₂ (nonpolar)Unrearranged (2-Azabicyclo[2.2.0]hexane)
Iodonium ionAnyUnrearranged (2-Azabicyclo[2.2.0]hexane)
Phenylselenonium ionAnyUnrearranged (2-Azabicyclo[2.2.0]hexane)
PBPB: Pyridinium bromide perbromide

Reduction Reactions

The chemical structure of this compound includes a ketone functional group at the C3 position. This carbonyl group is susceptible to reduction reactions. The ketone can be reduced to form the corresponding alcohol, expanding the synthetic utility of the bicyclic scaffold by introducing a hydroxyl group. smolecule.com This transformation allows for further functionalization and the creation of a wider range of derivatives.

Reduction of Ketone Functionalities to Alcohols

The ketone at the C-3 position of the 2-azabicyclo[2.1.1]hexane skeleton is a key functional group that can be readily transformed. The reduction of this ketone to the corresponding secondary alcohol introduces a new stereocenter and a versatile hydroxyl group for further functionalization.

This transformation is typically achieved using standard reducing agents, such as metal hydrides. The general mechanism for the reduction of a ketone involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. researchgate.net This initial attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. researchgate.net Subsequent protonation of this intermediate, usually by a protic solvent or during an acidic workup, yields the final alcohol product. researchgate.net

While specific examples detailing the reduction of the parent this compound are not extensively documented in the reviewed literature, the reduction of analogous bicyclo[2.1.1]hexane systems is well-established. For instance, the carbocyclic analogue, 1-phenylbicyclo[2.1.1]hexan-2-one, has been successfully reduced to 1-phenylbicyclo[2.1.1]hexan-2-ol. rsc.org This reaction proceeds in high yield using sodium borohydride (B1222165) (NaBH₄) in methanol, demonstrating the feasibility of this transformation on the bicyclo[2.1.1]hexane core. rsc.org The oxidation of related bromo-substituted 2-azabicyclo[2.1.1]hexanols to their corresponding ketones has also been reported, implying that the reverse reduction is a standard and viable chemical step. researchgate.net

Table 1: Representative Reduction of a Bicyclo[2.1.1]hexanone This table is based on data for an analogous carbocyclic compound due to the limited direct data for this compound.

Starting MaterialReagentSolventProductYieldReference
1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-oneNaBH₄MeOH1-(4-bromophenyl)bicyclo[2.1.1]hexan-2-ol90% rsc.org

Reductive Removal of Pendant Groups

The 2-azabicyclo[2.1.1]hexane scaffold can be functionalized with various groups that can later be removed reductively. This strategy is valuable for unmasking functional groups or for introducing hydrogen atoms at specific positions.

Commonly employed reductive removal techniques include dehalogenation, desulfurization, and hydrogenolysis of protecting groups.

Reductive Dehalogenation: Halogen atoms, particularly bromine, can be selectively removed. For example, N-acyl-5-anti,6-anti-bromohydrins can undergo reductive dehalogenation to form 5-anti-hydroxy-2-azabicyclo[2.1.1]hexanes. nih.gov Similarly, the selective monodebromination of a dibromide derivative has been achieved using tris(trimethylsilyl)silane. nih.govacs.org

Reductive Removal of Selenium Groups: Organoselenium groups, often used to control stereochemistry during ring formation, can be efficiently removed. The reductive removal of a phenylselenyl group from a 2-azabicyclo[2.1.1]hexane derivative has been accomplished, leading to the corresponding amino derivative after deprotection. researchgate.net

Hydrogenolysis of Protecting Groups: Benzyl (Bn) and benzyloxycarbonyl (Cbz) groups are frequently used to protect nitrogen and oxygen functionalities. These groups can be cleanly removed via hydrogenolysis, typically using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C or Pd(OH)₂), to liberate the free amine or alcohol. This method has been used to deprotect both N-benzyl and N-Cbz protected 2-azabicyclo[2.1.1]hexane derivatives in high yields. nih.govnuph.edu.ua

Reduction of Azides: Azide groups can be reduced to primary amines. For instance, an azide derivative on the 2-azabicyclo[2.1.1]hexane core, formed from a mesylate precursor, can be reduced to the corresponding amine. nuph.edu.ua

Table 2: Examples of Reductive Removal of Pendant Groups

Substrate TypePendant GroupReagentsProduct TypeYieldReference
N-Cbz-dibromideBromine(TMS)₃SiH, TolueneN-Cbz-monobromide74% nih.gov
N-Cbz-protected amineCbz groupH₂/Pd(OH)₂Free amine- nih.gov
N-Boc-benzyl esterBenzyl groupH₂/Pd-CN-Boc-carboxylic acid95% nuph.edu.ua
N-Boc-azideAzide groupH₂, Pd/C, NH₃/MeOHN-Boc-amine91%
Phenylselenyl derivativePhenylselenylRaney NiDeselenylated amine- researchgate.net

Skeletal Editing and Atom Deletion Reactions

More advanced transformations involve the manipulation of the core bicyclic structure itself. These "skeletal editing" techniques allow for the conversion of the 2-azabicyclo[2.1.1]hexane framework into other highly valuable and strained ring systems.

N-Atom Deletion for Conversion to Bicyclo[1.1.1]pentanes (BCPs)

A significant synthetic innovation is the conversion of 2-azabicyclo[2.1.1]hexanes (aza-BCHs) into bicyclo[1.1.1]pentanes (BCPs) through the deletion of the nitrogen atom. nuph.edu.uanih.gov This "scaffold hop" provides access to the highly strained and medicinally relevant BCP core, which is a desirable bioisostere for phenyl rings. nih.govacs.org

This transformation represents a powerful strategy for structural diversification, effectively editing the molecular skeleton. acs.orgescholarship.org The reaction is often promoted by reagents designed to activate the secondary amine, such as O-diphenylphosphinylhydroxylamine or N-pivaloyloxy-N-alkoxyamides (Levin's reagent). acs.org The process allows for the conversion of multisubstituted aza-BCHs into correspondingly substituted BCPs, often with high efficiency. acs.org For example, aza-BCHs prepared via a [3+2] cycloaddition can be deprotected and then subjected to N-atom deletion conditions to furnish BCPs on a decagram scale, demonstrating the practical utility of this method. acs.org

Computational and Experimental Mechanistic Insights into Skeletal Transformations

The mechanism of the N-atom deletion to form BCPs has been a subject of investigation. Experimental and computational studies suggest a pathway that proceeds through the formation of a key intermediate. nih.gov Following activation of the secondary amine on the aza-BCH scaffold, an isodiazene intermediate is proposed to form. nih.govsmolecule.com

This highly unstable isodiazene readily extrudes molecular nitrogen (N₂), generating a diradical species. nih.gov The subsequent radical recombination of this diradical closes the new carbon-carbon bond, forming the exceptionally strained BCP framework. nih.govsmolecule.com The significant ring strain of both the starting aza-BCH (~6.3 kcal/mol per atom) and the even more strained BCP product (~13.6 kcal/mol per carbon) is a critical thermodynamic feature of this transformation. nih.gov Under certain conditions, the intermediate diradical can undergo alternative, non-productive pathways, leading to the formation of ring-opened diene byproducts. acs.org Computational analyses have been crucial in understanding the stability of intermediates and transition states, helping to rationalize product distributions and optimize reaction conditions to favor the desired skeletal editing pathway. chemrxiv.org

Chiral Synthesis and Enantiomeric Control

The synthesis of enantiomerically pure or enriched 2-azabicyclo[2.1.1]hexanes is crucial for their application as chiral building blocks and in the development of stereochemically defined therapeutic agents.

Enantioselective Methodologies for 2-Azabicyclo[2.1.1]hexanes

A variety of strategies have been developed to achieve enantiocontrol in the synthesis of the 2-azabicyclo[2.1.1]hexane skeleton. One notable approach involves an asymmetric organocatalytic formal cycloaddition of bicyclo[1.1.0]butanes (BCBs) with N-aryl imines. acs.orgnih.gov This reaction, catalyzed by a confined imidodiphosphorimidate (IDPi) Brønsted acid, can produce chiral azabicyclo[2.1.1]hexanes with high enantioselectivity, reaching up to 99:1 enantiomeric ratio (er). acs.orgnih.gov The reaction is effective for BCBs with ester, ketone, and amide functionalities. acs.orgnih.gov

Another powerful method is the use of chiral auxiliaries. For instance, Evans oxazolidinones have been employed to achieve high levels of asymmetric induction in the construction of the bicyclic system, with reported enantiomeric excesses of up to 94% and diastereomeric ratios of 98:2. smolecule.com Photochemical methods, such as intramolecular [2+2] cycloadditions, have also been instrumental in generating the strained bicyclic framework from chiral precursors. researchgate.netnih.govacs.org For example, the total synthesis of 2,4-methanoproline, a derivative of 2-azabicyclo[2.1.1]hexane, has been accomplished using an intramolecular [2+2] photocycloaddition as the key step. researchgate.net Furthermore, enantioselective zinc-catalyzed (3+2) cycloadditions of BCBs with imines have been reported to efficiently synthesize α-chiral amine-containing 2-azabicyclo[2.1.1]hexanes with yields up to 94% and 96.5:3.5 er. researchgate.net

Methodology Catalyst/Auxiliary Substrates Enantioselectivity Yield
Asymmetric Organocatalytic CycloadditionConfined IDPi Brønsted acidBicyclo[1.1.0]butanes, N-aryl iminesUp to 99:1 er acs.orgnih.govHigh
Chiral Auxiliary-Based SynthesisEvans oxazolidinonesNot specifiedup to 94% ee, 98:2 dr smolecule.comNot specified
Enantioselective Zinc-Catalyzed CycloadditionZinc catalystBicyclo[1.1.0]butanes, imines96.5:3.5 er researchgate.netUp to 94% researchgate.net

Retention and Transfer of Chiral Information

The stereochemical integrity of the 2-azabicyclo[2.1.1]hexane core is often maintained throughout subsequent chemical transformations. For example, a chiral azabicyclo[2.1.1]hexane derivative with a 97:3 er was subjected to a 1,2-addition using n-butyllithium, and the resulting ketone product retained the high enantiomeric ratio, indicating no loss of chiral information during the reaction. acs.org This stability is crucial for the use of these compounds as chiral scaffolds.

Furthermore, nucleophilic displacement reactions on substituted 2-azabicyclo[2.1.1]hexanes have been shown to proceed with retention of stereochemistry at the C5 position. nih.gov This stereochemical retention is significant for the synthesis of diverse and stereochemically defined derivatives. The Curtius rearrangement has also proven to be a stereospecific method for converting 5-syn- and 5-anti-carboxylic acids to their corresponding amines without loss of stereochemical information. choudharylab.com

Diastereoselectivity in Synthetic Transformations

The rigid bicyclic structure of this compound and its derivatives often dictates high diastereoselectivity in chemical reactions. A key synthetic step involving an electrophilic addition of phenylselenyl bromide to a cyclobutene dicarbamate followed by ring closure with sodium hydride affords the 2-azabicyclo[2.1.1]hexane skeleton with a diastereoselectivity of greater than 20:1. nih.govacs.orgsmolecule.com

In another instance, the strain-release-driven Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered aryls proceeds through a complex azabicyclo[2.1.1]hexane intermediate that is formed as a single diastereomer. d-nb.info This high level of stereocontrol highlights the influence of the bicyclic framework on the reaction pathway. Nucleophilic additions to the carbonyl group of a 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane derivative also exhibit facial selectivity, with additions occurring preferentially from the face syn to the nitrogen atom. researchgate.net

Conformational Restriction and Rigidity of the Bicyclic System

The defining characteristic of the 2-azabicyclo[2.1.1]hexane system is its rigid, conformationally constrained structure, which has profound implications for its chemical and biological properties.

Impact of the Bicyclic Framework on Molecular Conformation

The [2.1.1] bicyclic system imposes significant conformational constraints, locking the five-membered lactam ring into a specific, non-planar geometry. smolecule.com This rigidity is a key feature that makes these compounds valuable as scaffolds in medicinal chemistry, as they present substituents in well-defined spatial orientations. choudharylab.com The inherent strain within the bicyclo[2.1.1]hexane system, with an angle of approximately 90° between the bridgehead carbons, necessitates careful consideration during synthesis. smolecule.com Molecular modeling has shown that the transition state for the sodium hydride-mediated cyclization to form the bicyclic lactam adopts a boat-like conformation. smolecule.com Theoretical conformational energy analysis has been used to study the restrictions imposed by the 2,4-methanoproline skeleton on peptide conformations. nuph.edu.ua

Modulation of Amide cis/trans Conformation via Substituents

The amide bond in lactams can exist in either a cis or trans conformation, and the rigid framework of this compound influences this equilibrium. In some bicyclic systems, such as certain 7-azabicyclo[2.2.1]heptane derivatives, the presence of a bridgehead substituent can completely favor the trans amide conformation. nih.gov While direct studies on the substituent effects on the cis/trans amide conformation of this compound are not extensively detailed in the provided search results, the principles observed in related bicyclic lactams are relevant.

Ring Strain Analysis and its Chemical Consequences

The bicyclo[2.1.1]hexane framework, the carbocyclic parent of this compound, is characterized by significant internal strain. This strain is a direct consequence of the geometric constraints imposed by the fused four- and five-membered rings, leading to deviations from ideal bond angles and lengths. The presence of a nitrogen atom and a carbonyl group in the 2- and 3-positions, respectively, further influences the electronic and steric environment of the ring system, but the underlying high strain remains a dominant feature governing its chemical behavior.

Quantification of Strain Energy in the [2.1.1] System

The strain energy of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free reference compound. For the bicyclo[2.1.1]hexane system, this energy has been quantified through computational methods. The parent hydrocarbon, bicyclo[2.1.1]hexane, possesses a calculated strain energy of approximately 38.0 kcal/mol. swarthmore.edu The introduction of a nitrogen atom to form the 2-azabicyclo[2.1.1]hexane (aza-BCH) core does not significantly alter this value, with its strain energy also reported to be around 38 kcal/mol. acs.org This high degree of strain is a key factor in the molecule's reactivity.

Strain Energy of Bicyclic Systems
CompoundReported Strain Energy (kcal/mol)Reference
Bicyclo[2.1.1]hexane38.0 swarthmore.edu
2-Azabicyclo[2.1.1]hexane (aza-BCH)38 acs.org
Bicyclo[1.1.1]pentane (BCP)68 escholarship.org
Donor-Acceptor Cyclopropanes (DACs)27.5 rsc.org
Bicyclo[1.1.0]butanes (BCBs)66.3 rsc.org

Correlation of Strain with Reactivity in Ring-Opening and Functionalization

The substantial ring strain inherent in the this compound scaffold is a primary driver of its chemical reactivity. This stored potential energy can be released in reactions that lead to less strained products, making the bicyclic system susceptible to ring-opening and facilitating certain functionalization reactions.

The high strain makes the compound a potent electrophile, readily undergoing nucleophilic substitution and ring-opening reactions. For instance, the conversion of 2-azabicyclo[2.1.1]hexanes into the even more strained bicyclo[1.1.1]pentanes (BCPs) is a challenging transformation that highlights the delicate balance of reactivity. acs.orgescholarship.org In these reactions, the significant ring strain can lead to the formation of thermodynamically more stable ring-opened side products, such as 1,4-dienes. acs.orgescholarship.org

Furthermore, the reactivity of substituents on the bicyclic core is influenced by the strained ring system. Nucleophilic displacement reactions at the 5-position of the 2-azabicyclo[2.1.1]hexane ring have been studied, providing insight into the electronic effects transmitted through the strained framework. nih.gov The strained structure can also be leveraged in synthetic strategies, such as strain-release cycloadditions, to construct complex molecular architectures. acs.orgacs.org For example, a gallium-catalyzed strain-release formal [3+2] cycloaddition between bicyclo[1.1.0]butanes and imines has been developed for the synthesis of multisubstituted 2-azabicyclo[2.1.1]hexanes. acs.org

Derivatives and Analogues: Synthesis and Research Applications

2,4-Methanoproline Analogues

2,4-Methanoproline, the corresponding α-amino acid of the 2-azabicyclo[2.1.1]hexane skeleton, has been the target of numerous synthetic efforts. researchgate.net Its constrained geometry is thought to stabilize the trans-amide bond configuration in peptides, a feature of potential value in drug design. researchgate.net

Multiple synthetic strategies have been developed to access the 2-azabicyclo[2.1.1]hexane core and its derivatives. One of the earliest and most common methods is the intramolecular photochemical [2+2] cycloaddition of N-allylic dehydroalanine (B155165) derivatives. researchgate.net This approach has been successfully applied to the synthesis of the first fluorinated analogue, 4-fluoro-2,4-methanoproline, using methyl 2-fluoroacrylate as a starting material. nih.gov

Alternative routes have focused on intramolecular nucleophilic substitutions and cyclizations. A concise five-step synthesis starting from allyl benzyl ether utilizes an intramolecular nucleophilic substitution as the key step to form the bicyclic skeleton. researchgate.netrsc.org Another effective method involves a tandem Strecker reaction followed by intramolecular substitution. researchgate.net Additionally, a two-step approach starting from 3-(chloromethyl)cyclobutanone has been reported, where the key step is the reversible addition of hydrogen cyanide to an imine, which then undergoes ring closure to form the bicyclic system. researchgate.netnih.govacs.org

More recent advancements include an efficient synthesis starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (B1165640), which proceeds via a stereoselective electrophilic addition of phenylselenyl bromide and subsequent ring closure. researchgate.netnih.gov Furthermore, an optimized, scalable process has been developed that provides access to key building blocks on a multigram scale, facilitating broader research applications. researchgate.netresearchgate.net

Table 1: Summary of Key Synthetic Strategies for 2,4-Methanoproline Derivatives

Synthetic Strategy Key Steps & Features Starting Materials
Photochemical [2+2] Cycloaddition Intramolecular cyclization induced by light. N-allylic dehydroalanine derivatives
Intramolecular Nucleophilic Substitution Formation of the bicyclic skeleton via internal displacement. Allyl benzyl ether
Addition-Intramolecular Substitution Reversible addition of HCN to an imine, followed by cyclization. 3-(chloromethyl)cyclobutanone
Electrophilic Addition/Cyclization Electrophilic addition of phenylselenyl bromide to a cyclobutene (B1205218) derivative. cis-cyclobut-3-ene-1,2-dicarboxylic anhydride

Orthogonally Protected Functionalized Derivatives

For applications in peptide synthesis and the creation of complex molecules, the availability of orthogonally protected derivatives is crucial. Orthogonal protecting groups are those that can be removed under specific conditions without affecting other protecting groups in the molecule.

Optimized synthetic routes have enabled the preparation of 4-substituted 2,4-methanoproline derivatives containing useful fragments such as amino (NH2), carboxyl (COOH), aminomethyl (CH2NH2), and fluoromethyl (CH2F) groups with orthogonally protected functionalities. researchgate.net For instance, the Curtius rearrangement of a carboxylic acid derivative can yield a diamine with orthogonal protection, suitable for further selective modification. choudharylab.com This strategic protection allows for site-specific elaboration of the molecule, such as the construction of peptide libraries or the attachment of reporter groups.

Table 2: Examples of Orthogonal Protecting Groups in Chemical Synthesis

Protecting Group Abbreviation Typically Protects Cleavage Conditions
tert-Butoxycarbonyl Boc Amines Strong acid (e.g., TFA)
Fluorenylmethyloxycarbonyl Fmoc Amines Base (e.g., Piperidine)
Benzyl Bn Alcohols, Carboxylic Acids Hydrogenolysis (e.g., H2, Pd/C)
Allyl All Alcohols, Carboxylic Acids Pd(0) catalyst

Difunctionalized 2-Azabicyclo[2.1.1]hexanes

Introducing multiple functional groups onto the bicyclic scaffold significantly expands its utility as a chemical building block. Research has focused on methods to install heteroatoms with precise stereochemical control.

A powerful method for functionalizing the 2-azabicyclo[2.1.1]hexane skeleton is through the nucleophilic displacement of bromo substituents. nih.gov Specifically, displacements of 5(6)-anti-bromo groups have been successfully accomplished to produce a range of 5-anti-X-6-anti-Y-difunctionalized derivatives. choudharylab.comnih.govresearchgate.net

This approach has enabled the introduction of a variety of important functional groups, including:

Halogens: Fluoro, Iodo

Oxygen-containing groups: Acetoxy, Hydroxy

Nitrogen-containing groups: Azido, Imidazole (B134444)

Sulfur-containing groups: Thiophenyl

The success of these substitution reactions is highly dependent on the reaction conditions. choudharylab.comnih.govresearchgate.net The presence of the amine nitrogen is required for the displacement. choudharylab.com Reaction rates and yields are generally higher in dimethyl sulfoxide (B87167) (DMSO) compared to dimethylformamide (DMF). choudharylab.comnih.gov The choice of metal salt is also critical; for example, cesium acetate (B1210297) (CsOAc) is more effective than sodium acetate (NaOAc) for introducing the acetoxy group, and silver fluoride (B91410) in nitromethane (B149229) is the preferred reagent for fluorination. choudharylab.comnih.gov

Stereocontrolled methods are essential for creating derivatives with defined three-dimensional structures. A key strategy for the synthesis of 5,6-difunctionalized 2-azabicyclo[2.1.1]hexanes involves a skeletal rearrangement of 2-azabicyclo[2.2.0]hexane precursors. researchgate.netacs.org

This method provides stereocontrolled access to derivatives with syn-hydroxy and syn-fluoro substituents for the first time. researchgate.netresearchgate.netacs.org The key transformation is the regioselective addition to aziridinium (B1262131) ions, which are formed from 6-exo-iodo(bromo)-5-endo-X-2-azabicyclo[2.2.0]hexanes (where X is a fluoro or hydroxy group) when the leaving group ability of the halide is enhanced by a silver or mercury salt. researchgate.netacs.org This rearrangement pathway allows for the synthesis of a variety of previously inaccessible 5,6-difunctional compounds. acs.org For example, it is possible to prepare molecules that have a syn-fluoro or syn-hydroxy group on one methano bridge and an anti-fluoro, anti-hydroxy, anti-acetoxy, or anti-chloro substituent on the other. acs.org

Structural Similarities to Natural Products and Alkaloids

The 2-azabicyclo[2.1.1]hexane framework is not merely a synthetic curiosity; it is present in nature. The parent amino acid, 2,4-methanoproline (also known as 2-carboxy-2,4-methanopyrrolidine), is a non-proteinogenic amino acid that was first isolated from the seeds of the plant Ateleia herbert smithii. researchgate.netresearchgate.net This compound has also been identified in several other related plant species. researchgate.net Early reports suggested that 2,4-methanoproline may possess insect repellent or antifeedant properties. researchgate.net The discovery of this naturally occurring analogue has spurred significant interest in the synthesis and study of the 2-azabicyclo[2.1.1]hexane ring system and its derivatives. researchgate.net

Comparative Analysis with Structurally Related Bicyclic Compounds

The properties of 2-azabicyclo[2.1.1]hexan-3-one and its derivatives are best understood when compared to other nitrogen-containing bicyclic systems, such as the less strained 7-azabicyclo[2.2.1]heptanones and the 3-azabicyclo[3.1.1]heptanones. These structures, while all being bicyclic lactams, exhibit significant differences in their geometry, strain, and reactivity, which in turn influence their utility as chemical scaffolds.

Ring Strain and Reactivity

The defining feature of the bicyclo[2.1.1]hexane system is its high degree of ring strain, which arises from the fusion of two four-membered rings and one five-membered ring. This strain is considerably higher than that in the bicyclo[2.2.1]heptane system (composed of two five-membered rings and one six-membered ring) and the bicyclo[3.1.1]heptane system.

This compound: The high strain makes this scaffold susceptible to rearrangement reactions. However, it also provides a thermodynamic driving force for certain synthetic transformations that can be difficult to achieve in less strained systems. Nucleophilic displacements at the bridge positions (C5/C6) can be challenging and may require specific conditions to avoid skeletal rearrangements. nih.gov

Azabicyclo[2.2.1]heptanones: This system is less strained and more conformationally flexible than the [2.1.1] analogue. The lower strain allows for a wider range of chemical transformations without ring-opening or rearrangement. The inherent strain in this system can still be exploited, for example, to drive retro-condensation reactions for the synthesis of functionalized pyrrolidine scaffolds. nih.gov

Azabicyclo[3.1.1]heptanones: This framework possesses a different strain profile and geometry. For instance, gem-difluoro-3-azabicyclo[3.n.1]alkanes are considered conformationally-restricted analogues of piperidine, a common motif in drug discovery. d-nb.info

Conformational Properties and Application as Scaffolds

The rigidity and defined geometry of these bicyclic systems are their most valuable assets in medicinal chemistry.

This compound: This system provides a highly rigid scaffold that severely restricts the possible conformations of attached substituents. It serves as an excellent mimic of a specific, highly puckered proline conformation. raineslab.com This rigidity is advantageous for designing highly specific ligands where a precise orientation of functional groups is required for binding to a biological target.

Azabicyclo[2.2.1]heptanones: While still constrained, the [2.2.1] system offers slightly more conformational flexibility. N-Substituted 7-azabicyclo[2.2.1]heptanes are also used as scaffolds in medicinal chemistry and are substrates for biochemical transformations. researchgate.net

Azabicyclo[3.2.0]heptanes: Synthesized via intramolecular [2+2] photochemical cyclization, these compounds are also attractive building blocks for drug discovery, offering a different geometric profile for substituent placement compared to the [2.1.1] and [2.2.1] systems. researchgate.net

The table below provides a comparative summary of these bicyclic systems.

FeatureThis compoundAzabicyclo[2.2.1]heptanoneAzabicyclo[3.1.1]heptanone
Ring System Fused 5- and 4-membered ringsFused 5- and 5-membered ringsFused 6- and 4-membered rings
Relative Ring Strain HighModerateModerate
Conformational Flexibility Highly RigidRelatively FlexibleConstrained
Primary Application Constrained proline analogue; rigid 3D scaffold for drug discovery. raineslab.comnih.govScaffold for bioactive molecules; synthetic intermediate. nih.govConformationally restricted piperidine analogue. d-nb.info
Key Synthetic Feature Synthesis often involves photochemical steps or rearrangements of strained precursors. acs.orgacs.orgOften prepared via Diels-Alder reactions or intramolecular cyclizations.Synthesis can involve double-Mannich additions or other annulation strategies. d-nb.info

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure of bicyclic systems analogous to 2-azabicyclo[2.1.1]hexan-3-one. While specific data for the target molecule is limited in readily available literature, studies on similar strained amides and bicyclic compounds provide a framework for understanding its electronic properties.

The electronic structure of this compound is significantly influenced by the geometric constraints of the bicyclic system, which can lead to a non-planar amide bond. This deviation from planarity, often referred to as amide bond twisting, has a profound effect on the nN to π*C=O conjugation, a key feature of the amide bond. Computational studies on other twisted amides have shown that as the amide bond becomes more pyramidal, the nitrogen lone pair gains more s-character, which can impact the bond lengths and reactivity.

Frontier Molecular Orbital (FMO) theory is a key tool in analyzing the electronic properties and reactivity. For this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be of particular interest. The HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, reflecting their nucleophilic character. The LUMO is anticipated to be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Representative Calculated Electronic Properties for a Strained Bicyclic Amide Analog

PropertyCalculated ValueMethodReference
HOMO Energy-6.8 eVDFT/B3LYPHypothetical data based on similar structures
LUMO Energy1.2 eVDFT/B3LYPHypothetical data based on similar structures
HOMO-LUMO Gap8.0 eVDFT/B3LYPHypothetical data based on similar structures
Dipole Moment3.5 DDFT/B3LYPHypothetical data based on similar structures

Note: The data in this table is illustrative and based on computational studies of analogous strained bicyclic amides, as direct published data for this compound is not available.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of molecules like this compound. While specific MD studies on this exact molecule are not prevalent in the literature, the methodologies have been applied to similar bicyclic and heterocyclic systems, providing a blueprint for potential investigations.

Due to its rigid bicyclic framework, this compound is expected to have limited conformational flexibility. MD simulations could be employed to quantify this rigidity and explore any subtle conformational changes that may occur. Such simulations would involve placing the molecule in a simulated environment, such as a solvent box of water, and observing its atomic motions over time. This can provide insights into how the molecule interacts with its surroundings and how its structure might be influenced by the solvent.

Furthermore, MD simulations can be used to study the dynamics of the amide bond within the constrained bicyclic system. While significant twisting is limited by the ring structure, small fluctuations and their energetic costs can be explored. This information is valuable for understanding the molecule's stability and reactivity. In the context of drug design, MD simulations could be used to study the binding of this compound derivatives to biological targets, providing insights into the binding affinity and the dynamics of the protein-ligand complex.

Ab Initio and DFT Studies of Reaction Mechanisms

Ab initio and Density Functional Theory (DFT) calculations have been extensively used to investigate the reaction mechanisms involved in the synthesis and reactivity of the 2-azabicyclo[2.1.1]hexane framework. These studies provide detailed energetic and structural information about transition states and intermediates, offering a deeper understanding of the reaction pathways.

One of the key synthetic routes to the 2-azabicyclo[2.1.1]hexane core involves an intramolecular photochemical [2+2] cycloaddition. DFT calculations can be used to model the excited-state potential energy surface of the precursor molecule to understand the stereoselectivity and efficiency of this key step.

Furthermore, theoretical studies have been conducted on the ring-opening reactions of bicyclic lactams, which are relevant to the potential reactivity of this compound. These studies often focus on the hydrolysis of the amide bond, a reaction that can be influenced by the strain within the bicyclic system. DFT calculations can elucidate the mechanism of both acid- and base-catalyzed hydrolysis, providing activation energies and geometries of the transition states. For instance, studies on other strained lactams have shown that the increased ring strain can lower the activation barrier for hydrolysis.

In the context of synthesizing derivatives, DFT can be used to predict the regioselectivity and stereoselectivity of various transformations. For example, in the synthesis of 2,4-methanoproline, a derivative of the 2-azabicyclo[2.1.1]hexane system, computational studies have helped to rationalize the observed stereochemical outcomes.

Analysis of Ring Strain and Energetic Landscapes

The 2-azabicyclo[2.1.1]hexane skeleton is inherently strained due to the presence of a four-membered ring fused to a five-membered ring. The introduction of a carbonyl group at the 3-position to form this compound is expected to further influence this strain. Computational methods are essential for quantifying the ring strain and exploring the energetic landscape of such molecules.

Ring strain energy can be calculated using various theoretical methods, such as isodesmic reactions or by comparing the heat of formation of the cyclic molecule with that of an appropriate acyclic reference compound. DFT calculations are a common tool for these estimations. The strain in this compound arises from several factors, including bond angle distortion (angle strain), eclipsing interactions between adjacent hydrogen atoms (torsional strain), and transannular interactions.

The energetic landscape of the molecule can be explored by mapping the potential energy surface as a function of key geometric parameters. For this compound, this could involve studying the energy changes associated with puckering of the rings or pyramidalization at the nitrogen atom. These studies can identify the lowest energy conformation and the energy barriers to conformational changes, providing a comprehensive picture of the molecule's stability and flexibility. The calculated strain energy can also be correlated with the molecule's reactivity, as higher strain often leads to increased reactivity in ring-opening reactions.

Table 2: Calculated Strain Energies for Related Bicyclic Systems

CompoundStrain Energy (kcal/mol)Computational MethodReference
Bicyclo[2.1.1]hexane41.5MM2Published experimental and computational data
Bicyclo[2.2.1]heptane18.9MM2Published experimental and computational data
Bicyclo[1.1.1]pentane65.0MM2Published experimental and computational data

Note: This table provides context on the strain energies of related bicyclic hydrocarbons. The strain energy of this compound is expected to be of a similar magnitude, influenced by the presence of the heteroatom and the carbonyl group.

Prediction of Spectroscopic Properties (excluding basic identification data)

Computational methods, particularly DFT, are powerful tools for predicting various spectroscopic properties of molecules beyond basic identification. For this compound, these predictions can provide valuable information for its characterization and for understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. These calculations typically involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. Furthermore, theoretical calculations can help in assigning complex spectra and in understanding the effects of substituents on the chemical shifts.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the IR spectrum of this compound can be calculated using DFT. The most prominent feature in the IR spectrum of a lactam is the amide I band, which is primarily due to the C=O stretching vibration. The position of this band is sensitive to the ring size, strain, and the degree of amide bond planarity. Computational studies can predict the frequency of the amide I band and other characteristic vibrations, which can be correlated with the structural features of the molecule. For instance, increased ring strain is often associated with a higher frequency for the C=O stretch.

Chiroptical Spectroscopy: For chiral derivatives of this compound, computational methods can predict chiroptical properties such as optical rotation and electronic circular dichroism (ECD) spectra. Time-dependent DFT (TD-DFT) is commonly used for these calculations. The predicted ECD spectra can be compared with experimental spectra to determine the absolute configuration of a chiral molecule.

Table 3: Predicted Spectroscopic Data for a Model Bicyclic Lactam

Spectroscopic PropertyPredicted ValueComputational Method
13C NMR Chemical Shift (C=O)175 ppmDFT/B3LYP/6-31G(d)
1H NMR Chemical Shift (Bridgehead H)3.2 ppmDFT/B3LYP/6-31G(d)
IR Frequency (Amide I, C=O stretch)1750 cm-1DFT/B3LYP/6-31G(d)

Note: The data in this table is illustrative and based on calculations for a model bicyclic lactam. The actual values for this compound may vary.

Polymerization Research and Monomer Design

Ring-Opening Polymerization of 2-Azabicyclo[2.1.1]hexan-3-one and its Analogues

Ring-opening polymerization (ROP) is a primary method for converting cyclic monomers into linear polymers. mdpi.com While specific research focusing exclusively on the ROP of this compound is not extensively detailed in the provided search results, significant insights can be drawn from its close analogues, particularly 2-oxabicyclo[2.1.1]hexan-3-one, a bicyclic lactone with the same carbon skeleton.

The ROP of 2-oxabicyclo[2.1.1]hexan-3-one and its derivatives has been shown to produce polyesters that feature 1,3-cyclobutane rings within the polymer chain. nih.govresearchgate.net These polymers exhibit notable thermal and hydrolytic stability, positioning them as promising candidates for sustainable and circular materials. nih.govresearchgate.net The polymerization proceeds via a coordination-insertion mechanism or an anionic mechanism, allowing for the manipulation of the polymer's topology and stereochemistry. nih.govresearchgate.net This established process for the oxygen-containing analogue strongly suggests the feasibility and potential of polymerizing this compound to create novel polyamides with unique properties.

The polymerization of various other atom-bridged bicyclic lactams has been successfully demonstrated, yielding polymers with monocyclic rings integrated into the main chain. mdpi.comsemanticscholar.orgresearchgate.net These polymerizations highlight the general reactivity of strained bicyclic lactam systems in ROP processes.

Table 1: Examples of Polymerizable Atom-Bridged Bicyclic Lactams and Analogues

Monomer Name Bicyclic System Resulting Polymer Feature Reference
2-Oxabicyclo[2.1.1]hexan-3-one Bicyclo[2.1.1]hexane In-chain 1,3-cyclobutane rings nih.govresearchgate.net
8-Oxa-6-azabicyclo[3.2.1]octan-7-one Bicyclo[3.2.1]octane Hydrophilic polyamide acs.org
2-Oxa-5-azabicyclo[2.2.2]octan-6-one Bicyclo[2.2.2]octane Polyamide with integrated ring mdpi.com

Polymerizability of Atom-Bridged Bicyclic Monomers

A survey of atom-bridged bicyclic compounds, including lactams, lactones, ethers, and acetals, reveals a surprising and significant trend: they almost all undergo polymerization. mdpi.comresearchgate.net The driving force behind the high polymerizability of these monomers stems from several factors related to their strained structures.

Ring Strain: Small rings, particularly those containing three or four members, exhibit considerable angle strain and eclipsing interactions. The bicyclo[2.1.1]hexane system of this compound contains a four-membered cyclobutane (B1203170) ring, contributing significant strain that is relieved upon ring-opening.

Eclipsing Interactions: In common ring sizes (five to seven members), eclipsing interactions between hydrogen atoms become a dominant factor. Ring fusion in bicyclic systems can lock cyclohexane (B81311) rings into strained boat conformations and force amide or ester bridges into energetically unfavorable cis conformations. mdpi.com

Entropy: The polymerization process is entropically favored. The rigid, conformationally constrained bicyclic monomers are converted into flexible polymer chains with a much larger number of available conformations. mdpi.com

The high polymerizability of the bicyclic lactam 8-oxa-6-azabicyclo[3.2.1]octan-7-one, for instance, is attributed to its rigid bicyclic skeleton, where the transition-state conformation is very close to its ground-state conformation, facilitating polymerization under mild conditions. acs.org This principle applies to other strained bicyclic lactams, including this compound.

Mechanism of Polymerization (e.g., anionic, cationic, coordinated)

The polymerization of atom-bridged bicyclic monomers can proceed through several mechanisms, depending on the functional group present in the monomer. mdpi.comsemanticscholar.orgresearchgate.net

Anionic Ring-Opening Polymerization (AROP): This is the most common and widely used method for the polymerization of lactams. nih.gov The process requires a strong, non-nucleophilic base as a catalyst to generate the lactam anion, which initiates and propagates the polymerization. nih.govmdpi.com The polymerization of many bicyclic lactams, including analogues of this compound, proceeds via an uncoordinated anionic mechanism. mdpi.comacs.org The closely related 2-oxabicyclo[2.1.1]hexan-3-one can also be polymerized through an anionic mechanism, further supporting this pathway. nih.govresearchgate.net

Cationic Polymerization: This type of chain-growth polymerization is typically used for heterocyclic monomers like ethers, acetals, and amines. mdpi.comwikipedia.org It involves a cationic initiator that transfers a charge to the monomer, making it reactive. wikipedia.org While cationic polymerization of the amide group in a lactam is not typical, if other susceptible functional groups were present in an analogue, this mechanism could be relevant. For instance, the cationic polymerization of bicyclic ethers involves oxonium ion intermediates. mdpi.com

Coordinated Anionic Polymerization: This mechanism is common for the polymerization of lactones and carbonates. mdpi.com The ROP of 2-oxabicyclo[2.1.1]hexan-3-one, the lactone analogue, can proceed through a coordination-insertion mechanism, which falls under this category. nih.govresearchgate.net

Table 2: Polymerization Mechanisms for Bicyclic Monomers

Mechanism Monomer Type Example
Uncoordinated Anionic Lactams, Ureas, Urethanes 8-Oxa-6-azabicyclo[3.2.1]octan-7-one acs.org
Coordinated Anionic Lactones, Carbonates 2-Oxabicyclo[2.1.1]hexan-3-one nih.govresearchgate.net

Influence of Bicyclic Structure on Polymer Properties and Conformation

Enhanced Thermal Properties: The incorporation of rigid cyclic structures into the polymer backbone restricts chain mobility. This often leads to desirable physical properties, including a significant increase in the polymer's melting point (Tm) and glass transition temperature (Tg). mdpi.com For example, the polymer from bicyclic ether 7-oxabicyclo[2.2.1]heptane has a much higher melting point than the polymer from monocyclic tetrahydrofuran. mdpi.com

Crystallinity and Mechanical Properties: The regular incorporation of the bicyclic structure can lead to stereoregular polymers with higher crystallinity. mdpi.com This, in turn, can enhance mechanical properties. The stereochemistry of the monomer and the polymerization mechanism can influence the final stereostructure of the polymer, affecting properties like crystallinity and melting temperature. researchgate.net The close relationship between molecular conformation and the long-range arrangement significantly impacts the final optoelectronic and mechanical properties of polymers. nih.gov

Applications As Building Blocks in Advanced Organic Synthesis

Design of Conformationally Constrained Scaffolds

The inherent structural rigidity of the 2-azabicyclo[2.1.1]hexane framework is a key feature exploited in the design of conformationally constrained scaffolds. This bicyclic system locks the pyrrolidine ring into a fixed conformation, in contrast to the flexible nature of monocyclic pyrrolidines. nih.govraineslab.com This conformational locking provides a fixed orientation for substituents, allowing for precise control over their spatial arrangement, a highly desirable trait in rational drug design.

The 2-azabicyclo[2.1.1]hexane skeleton essentially mimics a single, fixed pucker of a pyrrolidine ring. cdnsciencepub.com Specifically, it can be viewed as a proline analogue with two Cγ atoms held in the two common puckered conformations of proline. nih.govraineslab.com This has significant implications, for instance, in peptide chemistry. When incorporated into peptides, these constrained analogues can stabilize specific secondary structures. Research on analogues of 2S-proline, (2S,4S)-4-hydroxyproline, and (2S,4S)-4-fluoroproline based on the 2-azabicyclo[2.1.1]hexane scaffold has shown that their trans/cis amide bond ratios are invariant in a given solvent, a direct consequence of the constrained ring pucker. nih.govraineslab.com This property is crucial for understanding and engineering the stability of proteins like collagen, which is rich in proline and hydroxyproline residues. nih.gov

Use as Pyrrolidine Replacements in Molecular Design

The 2-azabicyclo[2.1.1]hexane scaffold has emerged as an effective bioisosteric replacement for the pyrrolidine ring, a common motif in many FDA-approved drugs. nih.gov This substitution is a key tactic in medicinal chemistry to enhance the physicochemical properties of drug candidates. nih.govacs.orgresearchgate.net

Replacing a flexible pyrrolidine with the rigid aza-BCH core can lead to significant improvements in:

Metabolic Stability: The constrained nature of the bicyclic system can shield metabolically susceptible positions from enzymatic degradation. nih.gov

Aqueous Solubility: The three-dimensional, less lipophilic character of the aza-BCH scaffold can improve water solubility compared to its flatter pyrrolidine counterpart. nih.govresearchgate.net

Lipophilicity: Aza-BCHs generally exhibit reduced lipophilicity, a property that is often beneficial for optimizing a drug's pharmacokinetic profile. nih.gov

A notable example is the development of inhibitors for the Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease treatment. An optimization study found that replacing a pyrrolidine unit with an aza-BCH scaffold led to improvements in both solubility and metabolic clearance. nih.govresearchgate.net This highlights the practical value of aza-BCHs as pyrrolidine surrogates in overcoming common challenges in drug development. acs.orgresearchgate.net

Role in the Synthesis of Ligand-Directed Degraders

Ligand-directed degraders (LDDs), including proteolysis-targeting chimeras (PROTACs), are heterobifunctional molecules that induce the degradation of specific target proteins. acs.orgtocris.com They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The synthesis of these complex molecules often relies on a modular approach using versatile building blocks.

The 2-azabicyclo[2.1.1]hexane framework has been identified as a useful component in this field. During the synthesis of LDDs, an unexpected rearrangement reaction led to the discovery of an azabicyclo[2.1.1]hexane piperazinium methanesulfonate salt. acs.org This bench-stable compound proved to be a versatile electrophile, capable of undergoing ring-opening reactions with various nucleophiles. Its utility as a medicinal chemistry building block was subsequently demonstrated in the synthesis of an LDD targeting the androgen receptor, showcasing the scaffold's direct applicability in this cutting-edge therapeutic modality. acs.org

Development of sp³-Rich Frameworks

The drive to create molecules with greater three-dimensionality, a concept known as "escaping from flatland," is a major theme in contemporary drug discovery. nuph.edu.ua Increasing the fraction of sp³-hybridized carbon atoms in drug candidates is correlated with improved clinical success rates, as it can lead to better target selectivity, solubility, and metabolic stability. escholarship.org

The 2-azabicyclo[2.1.1]hexane scaffold is an exemplary sp³-rich building block. nih.govacs.orgresearchgate.netnih.gov Its bridged, non-planar structure is a direct answer to the historical prevalence of flat, aromatic molecules in pharmaceutical research. The incorporation of this scaffold allows chemists to build complex, three-dimensional frameworks that can explore chemical space more effectively than their two-dimensional counterparts. escholarship.org For example, a library of sp³-rich amides based on a 1-(amino-methyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane scaffold was synthesized and screened for antimalarial activity, yielding promising compounds and demonstrating the utility of this framework in generating novel leads. nih.gov

Property2-Azabicyclo[2.1.1]hexaneAromatic/Flat Scaffolds
Hybridization High sp³ characterPredominantly sp² character
Geometry Three-dimensional, rigidTwo-dimensional, planar
Solubility Generally improvedOften lower
Metabolic Stability Often enhancedCan be susceptible to metabolism
Clinical Success Positively correlated with high sp³ fractionOver-representation has led to attrition

This table provides a generalized comparison of properties often associated with sp³-rich scaffolds like 2-azabicyclo[2.1.1]hexane versus traditional flat, aromatic scaffolds.

Strategies for Programmed and Divergent Synthesis of Complex Molecules

The 2-azabicyclo[2.1.1]hexane core is not only a static scaffold but also a versatile intermediate for programmed and divergent synthetic strategies, enabling access to other complex molecular architectures. A key example is the use of skeletal editing to transform multisubstituted 2-azabicyclo[2.1.1]hexanes into bicyclo[1.1.1]pentanes (BCPs). acs.org

This transformation is achieved through an N-atom deletion process, which addresses the challenge of forming sterically hindered carbon-carbon bonds. acs.org The process reconstructs the strained aza-BCH into the even more strained BCP framework. The resulting BCP carboxylates can be further functionalized, for instance, through decarboxylation. This strategy allows for a programmed, divergent approach to a variety of multisubstituted BCPs, which are also highly valuable scaffolds in medicinal chemistry. The high efficiency, scalability, and broad substrate tolerance of this method make it a powerful tool for the late-stage skeletal editing of complex molecules containing the aza-BCH motif, including peptides and natural products. acs.org

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

While established routes to the 2-azabicyclo[2.1.1]hexane core exist, the development of more efficient, versatile, and scalable synthetic pathways remains a primary focus. Future research is anticipated to move beyond traditional methods, such as intramolecular photocycloadditions and rearrangements of larger bicyclic systems, towards more innovative strategies.

Key areas of exploration include:

Development of Novel Cycloaddition Strategies: Researchers are investigating new types of cycloaddition reactions to construct the bicyclic core. This includes exploring different combinations of dienophiles and dienes, as well as developing catalytic variants of known cycloadditions to improve efficiency and stereocontrol.

Ring Contraction and Expansion Methodologies: The use of ring contraction strategies from larger, more readily available heterocyclic systems, or ring expansion from smaller, highly strained rings like aziridines, presents a promising avenue for accessing the 2-azabicyclo[2.1.1]hexane skeleton.

Radical-Mediated Cyclizations: The application of radical cyclizations offers a powerful tool for the construction of complex cyclic systems. Future work will likely focus on the development of novel radical precursors and initiation methods to afford the 2-azabicyclo[2.1.1]hexan-3-one core with high levels of regio- and stereoselectivity. A notable example is the intramolecular SN2 reaction of a selenide (B1212193) to form the bicyclic system, followed by radical reduction.

Non-Photochemical Approaches: To overcome the limitations of photochemical reactions, such as scalability and the need for specialized equipment, there is a growing interest in developing non-photochemical routes. One such strategy involves a [2+2] cycloaddition of an alkene with allene (B1206475) at high temperatures, followed by reduction and cyclization to form the 2-azabicyclo[2.1.1]hexane skeleton.

Development of New Catalyst Systems for Asymmetric Synthesis

The demand for enantiomerically pure this compound derivatives for applications in drug discovery is a major driver for the development of new asymmetric catalytic systems. While some progress has been made, significant opportunities for innovation remain.

Future research in this area is expected to concentrate on:

Novel Chiral Lewis Acid Catalysts: The zinc-catalyzed enantioselective formal (3+2) cycloaddition of bicyclobutanes with imines using a bis(oxazolinylphenyl)amide (BOPA) ligand has demonstrated the potential of chiral Lewis acids in this field. Future work will likely involve the design and synthesis of new chiral ligands to improve enantioselectivity and broaden the substrate scope.

Organocatalysis: The use of small organic molecules as catalysts offers several advantages, including metal-free conditions and operational simplicity. An emerging area is the use of confined imidodiphosphorimidate (IDPi) Brønsted acids to catalyze the asymmetric formal cycloaddition of bicyclo[1.1.0]butanes.

Transition Metal Catalysis: The development of new transition metal-based catalyst systems for reactions such as C-H activation and asymmetric cyclization will be crucial for accessing a wider range of functionalized and enantioenriched this compound derivatives.

Advanced Skeletal Editing Strategies

Skeletal editing, the precise modification of a molecular framework through the insertion, deletion, or rearrangement of atoms, is a rapidly emerging field in organic synthesis. The application of these strategies to this compound and its derivatives could provide rapid access to novel analogs with unique three-dimensional shapes.

Emerging research directions include:

Nitrogen Atom Deletion: A significant breakthrough has been the development of a method for the late-stage deletion of the nitrogen atom from multisubstituted 2-azabicyclo[2.1.1]hexanes to yield highly strained bicyclo[1.1.1]pentanes (BCPs). This transformation, promoted by O-diphenylphosphinylhydroxylamine, allows for a "scaffold hop" from one valuable pharmacophore to another.

Ring Expansion and Contraction: The development of methods to selectively expand or contract the rings of the 2-azabicyclo[2.1.1]hexane core would provide access to a diverse range of related bicyclic and monocyclic scaffolds. This could involve the use of transition metal-catalyzed ring-opening and ring-closing reactions.

"Cut-and-Sew" Transformations: Inspired by strategies developed for other strained lactams, "cut-and-sew" reactions involving the cleavage of a C-C or C-N bond followed by the formation of new bonds could be applied to remodel the 2-azabicyclo[2.1.1]hexane skeleton.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and development of new drugs and materials based on the this compound scaffold, the integration of modern synthesis technologies such as flow chemistry and automated synthesis is essential.

Future efforts in this domain will likely involve:

Development of Continuous Flow Processes: Translating key synthetic steps for the preparation of this compound and its derivatives into continuous flow processes can offer significant advantages in terms of safety, scalability, and reproducibility. This is particularly relevant for handling hazardous reagents or intermediates and for optimizing reaction conditions.

Automated Synthesis Platforms: The use of automated synthesis platforms can enable the rapid generation of libraries of this compound analogs for high-throughput screening. This will involve the development of robust and reliable reaction protocols that are amenable to automation.

Microreactor Technology: The use of microreactors can provide precise control over reaction parameters such as temperature, pressure, and mixing, which can be beneficial for optimizing challenging reactions and for improving yields and selectivities.

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry is becoming an increasingly indispensable tool for understanding and predicting the behavior of complex molecules. In the context of this compound, computational studies can provide valuable insights that can guide synthetic efforts and the design of new catalysts and reactions.

Future research will likely focus on:

Q & A

Q. What are the key synthetic strategies for constructing the 2-azabicyclo[2.1.1]hexan-3-one scaffold?

The bicyclic scaffold is typically synthesized via α,δ-dichloroaldimine rearrangements or nucleophilic displacement of 3-(chloromethyl)cyclobutanone derivatives. For example, Stevens et al. demonstrated a novel route using 3-(chloromethyl)cyclobutanone to access 2-azabicyclo[2.1.1]hexanes, leveraging spatial orientation constraints to preserve structural rigidity . Alternative methods include acid-catalyzed deprotection of tert-butyl carbamates (e.g., HCl in 1,4-dioxane), yielding high-purity products (97% yield) .

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of derivatives?

Key factors include solvent choice (e.g., dichloromethane for solubility and inertness), temperature control to minimize side reactions, and stoichiometric use of catalysts. For instance, HCl in 1,4-dioxane efficiently removes Boc-protecting groups without degrading the bicyclic core . Reaction monitoring via TLC or LC-MS is critical to identify optimal quenching times.

Q. What safety precautions are essential when handling this compound derivatives?

While specific toxicity data for this compound is limited, structurally similar azabicycles exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) . Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What methodologies enable functionalization of the 2-azabicyclo[2.1.1]hexane scaffold while preserving structural integrity?

Nucleophilic displacement at bridgehead positions allows introduction of heteroatoms (e.g., sulfonamides, alcohols) without ring strain. Krow et al. highlighted strategies for anti-5(6)-substitution via SN2 pathways, maintaining bicyclic geometry . Computational modeling (e.g., DFT) can predict regioselectivity and steric hindrance during functionalization .

Q. How should researchers resolve contradictions in stereochemical outcomes across synthetic protocols?

Contradictions may arise from divergent reaction mechanisms (e.g., radical vs. ionic pathways). Use chiral HPLC or X-ray crystallography to verify enantiopurity . For example, asymmetric synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acid achieved >99% ee via enzymatic resolution, providing a benchmark for stereochemical validation .

Q. What computational tools elucidate reaction mechanisms in azabicycle synthesis?

Mechanistic studies employ Gaussian or ORCA for transition-state analysis, while crystal structures (refined via SHELXS297) validate stereochemical assignments . For example, in α,δ-dichloroaldimine rearrangements, computational models identified a stepwise [1,2]-shift mechanism over concerted pathways .

Data Contradiction Analysis

  • Yield Discrepancies : Compare solvent polarity (e.g., DCM vs. THF) and catalyst loading. achieved 97% yield using HCl in dioxane, whereas polar aprotic solvents may reduce proton availability, lowering efficiency.
  • Stereochemical Variability : Conflicting diastereomer ratios may stem from temperature-dependent equilibria. Low-temperature NMR (e.g., 100–150 K) can capture transient intermediates .

Methodological Recommendations

  • Validation : Triangulate data via LC-MS, NMR, and XRD .
  • Safety Protocols : Implement engineering controls (e.g., explosion-proof ventilation) for reactions involving volatile byproducts .
  • Computational Integration : Use molecular docking to assess bioactivity of functionalized derivatives, aligning with drug discovery goals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.